![molecular formula C7H3BrF4O B1485139 2-Bromo-5-fluoro-4-(trifluoromethyl)phenol CAS No. 1807005-99-7](/img/structure/B1485139.png)
2-Bromo-5-fluoro-4-(trifluoromethyl)phenol
Overview
Description
“2-Bromo-4-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H4BrF3O and a molecular weight of 241.007 . It is also known by several synonyms such as 2-bromo-4-trifluoromethyl phenol, 3-bromo-4-hydroxybenzotrifluoride, phenol, 2-bromo-4-trifluoromethyl, and others . It is a brown liquid .
Molecular Structure Analysis
The molecular structure of “2-Bromo-5-fluoro-4-(trifluoromethyl)phenol” consists of a phenol group (a benzene ring with a hydroxyl group) that is substituted with a bromine atom, a fluorine atom, and a trifluoromethyl group .Physical And Chemical Properties Analysis
“2-Bromo-4-(trifluoromethyl)phenol” is a brown liquid . It has a molecular weight of 241.01 . Another compound, “(2-bromo-4-fluoro-5-(trifluoromethyl)phenyl)methanol”, has a boiling point of 269.6±35.0 °C and a density of 1.737±0.06 g/cm3 .Scientific Research Applications
Fluorination and Synthesis Techniques
Fluorination Methods : A study by Koudstaal and Olieman (2010) explored the fluorination of 2-bromo-4,5-dimethylphenol, which is structurally similar to 2-Bromo-5-fluoro-4-(trifluoromethyl)phenol. This research contributes to the understanding of fluorination techniques that could be applicable to related compounds (Koudstaal & Olieman, 2010).
Synthetic Applications : In the field of organic synthesis, a study by Yoshino et al. (2010) on fluorescent azobenzenes, which includes derivatives similar to this compound, showcases how such compounds can be used in the development of fluorescent vital stains for biological applications (Yoshino et al., 2010).
Material Science and Polymer Chemistry
Liquid Crystals and Electrooptical Properties : Gray and Kelly (1981) investigated the impact of various substituents, including fluorine, on the properties of liquid crystals. This study provides insights into how this compound might influence the properties of related materials (Gray & Kelly, 1981).
Polymer Synthesis : Research by Kim et al. (1998) on the copolymerization of halogen phenyl-substituted compounds with styrene contributes to the understanding of how this compound might behave in polymer matrices (Kim et al., 1998).
Medicinal Chemistry and Biocatalysis
Biocatalytic Trifluoromethylation : A study by Simon et al. (2016) on the biocatalytic trifluoromethylation of phenols, including compounds similar to this compound, provides insight into environmentally friendly methods of introducing trifluoromethyl groups into organic molecules (Simon et al., 2016).
Drug Synthesis and Interaction with DNA : Research by Rasool et al. (2021) on the synthesis of chalcones and their interactions with DNA, including structures similar to this compound, highlights the potential of such compounds in drug discovery and biochemical applications (Rasool et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-fluoro-4-(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-1-3(7(10,11)12)5(9)2-6(4)13/h1-2,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVGXKHIKJVXCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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